molecular formula C7H10ClN3O2 B1602624 1-(2-Methyl-5-nitrophenyl)hydrazine CAS No. 5089-08-7

1-(2-Methyl-5-nitrophenyl)hydrazine

Cat. No.: B1602624
CAS No.: 5089-08-7
M. Wt: 203.62 g/mol
InChI Key: DOVZEOAZNJMJOZ-UHFFFAOYSA-N
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Description

1-(2-Methyl-5-nitrophenyl)hydrazine, also known as MNPH, is an organic compound with the chemical formula C7H8N4O2. It has a molecular weight of 167.17 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of hydrazine derivatives, such as this compound, often involves the reaction of active methylene compounds with hydrazonoyl bromides . The reaction mixture is cooled down, the precipitate is filtered off, washed with propan-2-ol, dried, and recrystallized from propan-2-ol .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H9N3O2 . The compound has a molecular weight of 167.17 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1-(2-Methyl-5-nitrophenyl)hydrazine plays a significant role in the synthesis of various heterocyclic compounds. For instance, its reactions with 1,3-dicarbonyl compounds containing strong electron-withdrawing substituents facilitate the formation of stable intermediates, which are crucial in synthesizing pyrazoles or their linear tautomers (hydrazones) (Zelenin et al., 2002).

Crystal Structure Analysis

In crystallography, derivatives of this compound, such as 1-(Butan-2-ylidene)-2-(2-nitrophenyl)hydrazine, have been used to study molecular configurations and intramolecular hydrogen bonding, enhancing the understanding of molecular structures (Qian et al., 2009).

Electrophilic Reactions and Ligand Design

This compound is also involved in electrophilic reactions and ligand design. For example, pyrazolone-based hydrazones, which are derivatives of this compound, have been used to synthesize ruthenium(II)-arene complexes, showing potential in anticancer activity (Pettinari et al., 2018).

Chemical Synthesis and Antimicrobial Properties

In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. The research in this area includes the synthesis of novel compounds and their subsequent evaluation for antimicrobial activity (Maheshwari & Goyal, 2016).

Synthesis of Antineoplastic Agents

This compound derivatives have also been synthesized and evaluated as antineoplastic agents, exploring their potential in cancer treatment. For example, N-2 substituted 1-methyl-1-(4-tolylsulfonyl)hydrazines were synthesized and evaluated for activity against specific types of leukemia and melanoma, demonstrating their potential as antineoplastic agents (Hrubiec et al., 1986).

Analysis of Electro-Optic Properties

This compound is also significant in the analysis of electro-optic properties. For instance, its derivative 1-formyl 2(4-nitrophenyl) hydrazine has been studied for its refractive indices, optical absorption coefficients, and electro-optic half-wave voltages, contributing to the advancement in the field of optical materials science (Owen & White, 1977).

Mechanism of Action

While the specific mechanism of action for 1-(2-Methyl-5-nitrophenyl)hydrazine is not provided, hydrazine derivatives are known to undergo nucleophilic addition reactions . For instance, aldehydes and ketones can be converted to a hydrazine derivative by reaction with hydrazine. These “hydrazones” can be further converted to the corresponding alkane by reaction with base and heat .

Safety and Hazards

When handling 1-(2-Methyl-5-nitrophenyl)hydrazine, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or inhalation, seek immediate medical attention .

Properties

IUPAC Name

(2-methyl-5-nitrophenyl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.ClH/c1-5-2-3-6(10(11)12)4-7(5)9-8;/h2-4,9H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVZEOAZNJMJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586210
Record name (2-Methyl-5-nitrophenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221725-20-7, 5089-08-7
Record name Hydrazine, (2-methyl-5-nitrophenyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221725-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methyl-5-nitrophenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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